molecular formula C8H9F2N3O B2932252 N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide CAS No. 2175581-11-8

N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide

Cat. No. B2932252
M. Wt: 201.177
InChI Key: OSJZTYIZKOJLSH-UHFFFAOYSA-N
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Description

“N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide” is a chemical compound. However, there is limited information available about this specific compound. It appears to be related to other compounds with similar structures, such as “[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methanol” and "N-{[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-butanamine"12.



Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied. For instance, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known to be a core structure in many natural products and has been used as a synthon in the development of new drugs3. However, the specific synthesis process for “N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of “N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide” is not explicitly provided in the search results. However, related compounds such as “1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine” have a linear formula of C5H7F2N34.



Chemical Reactions Analysis

The specific chemical reactions involving “N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide” are not detailed in the search results. However, pyrazole compounds are known to participate in various chemical reactions, including reactions with potassium borohydride to form a class of ligands known as scorpionate5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide” are not explicitly mentioned in the search results. However, related compounds such as “1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine” have a molecular weight of 147.13 and are recommended to be stored in a dark place, in an inert atmosphere, at 2-8°C4.


Safety And Hazards

The specific safety and hazard information for “N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide” is not available in the search results. However, related compounds such as “1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine” have been labeled with the GHS07 pictogram and carry hazard statements H302, H315, H319, and H3354.


Future Directions

The future directions for research on “N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide” are not explicitly mentioned in the search results. However, research on similar compounds, such as N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-derived CDK2 inhibitors, suggests potential applications in the development of new anticancer treatments7.


properties

IUPAC Name

N-[1-(2,2-difluoroethyl)pyrazol-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O/c1-2-8(14)12-6-3-11-13(4-6)5-7(9)10/h2-4,7H,1,5H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJZTYIZKOJLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CN(N=C1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,2-Difluoroethyl)pyrazol-4-yl]prop-2-enamide

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